molecular formula C7H8N2O B12422197 N-Methylisonicotinamide-d3

N-Methylisonicotinamide-d3

Cat. No.: B12422197
M. Wt: 139.17 g/mol
InChI Key: PLWAKFARFCNHJO-FIBGUPNXSA-N
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Description

N-Methylisonicotinamide-d3 is a deuterated derivative of N-Methylisonicotinamide, a compound known for its various applications in scientific research. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylisonicotinamide-d3 typically involves the methylation of isonicotinamide using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation. The reaction can be summarized as follows:

Isonicotinamide+CD3IThis compound\text{Isonicotinamide} + \text{CD}_3\text{I} \rightarrow \text{this compound} Isonicotinamide+CD3​I→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methylisonicotinamide-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-Methylisonicotinic acid.

    Reduction: It can be reduced to form N-Methylisonicotinamide.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: N-Methylisonicotinic acid

    Reduction: N-Methylisonicotinamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Methylisonicotinamide-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry for quantitative analysis.

    Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.

    Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control processes.

Mechanism of Action

The mechanism of action of N-Methylisonicotinamide-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with distinct isotopic signatures. This allows for precise tracking and analysis in metabolic studies. The compound is known to interact with enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylisonicotinamide: The non-deuterated version of the compound.

    1-Methylnicotinamide: A related compound with similar structural features.

    Nicotinamide: The parent compound from which N-Methylisonicotinamide is derived.

Uniqueness

N-Methylisonicotinamide-d3 is unique due to the presence of deuterium atoms, which provide distinct isotopic signatures useful in analytical studies. This makes it an invaluable tool in research involving nuclear magnetic resonance spectroscopy and mass spectrometry, where precise quantification and tracking are essential.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

139.17 g/mol

IUPAC Name

N-(trideuteriomethyl)pyridine-4-carboxamide

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3

InChI Key

PLWAKFARFCNHJO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1

Canonical SMILES

CNC(=O)C1=CC=NC=C1

Origin of Product

United States

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